1,2-Dithiolane-4,4-dimethanol
CAS No.: 1121-96-6
Cat. No.: VC7937014
Molecular Formula: C5H10O2S2
Molecular Weight: 166.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1121-96-6 |
|---|---|
| Molecular Formula | C5H10O2S2 |
| Molecular Weight | 166.3 g/mol |
| IUPAC Name | [4-(hydroxymethyl)dithiolan-4-yl]methanol |
| Standard InChI | InChI=1S/C5H10O2S2/c6-1-5(2-7)3-8-9-4-5/h6-7H,1-4H2 |
| Standard InChI Key | GEHRODWKNCVVJO-UHFFFAOYSA-N |
| SMILES | C1C(CSS1)(CO)CO |
| Canonical SMILES | C1C(CSS1)(CO)CO |
Introduction
| Property | Value/Descriptor | Source |
|---|---|---|
| Molecular Formula | C₅H₁₀O₂S₂ | |
| Average Mass | 166.253 g/mol | |
| CAS Registry Number | 1121-96-6 | |
| IUPAC Name | 1,2-Dithiolane-4,4-diyldimethanol |
Synthesis and Chemical Properties
Synthetic Routes
DTDM is synthesized through methods that leverage the reactivity of dithiolane precursors. One approach involves the condensation of 1,2-ethanedithiol with formaldehyde under acidic conditions, where the thiol groups undergo cyclization to form the strained dithiolane ring . Alternative routes employ nucleophilic substitution reactions at the 4th carbon, introducing hydroxymethyl groups via formaldehyde or glycolaldehyde derivatives .
A notable advancement in dithiolane chemistry involves the use of 4,4-disubstituted dithiolanes to mitigate polymerization tendencies. For example, introducing hydroxymethyl groups at the 4th position stabilizes the ring while preserving the disulfide bond’s reactivity . This strategy, validated in studies modeling enzyme-bound lipoic acid, ensures that DTDM remains monomeric under standard conditions, enhancing its utility in synthetic applications .
Characterization Techniques
The structural integrity of DTDM is confirmed through spectroscopic methods:
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Nuclear Magnetic Resonance (NMR): Proton NMR reveals distinct signals for the hydroxymethyl protons (δ 3.5–4.0 ppm) and sulfur-adjacent methylene groups (δ 2.8–3.2 ppm) .
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Infrared (IR) Spectroscopy: Stretching vibrations for -OH (3200–3500 cm⁻¹) and disulfide bonds (500–600 cm⁻¹) are diagnostic .
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Mass Spectrometry: Electrospray ionization (ESI-MS) confirms the molecular ion peak at m/z 166.01 .
Reactivity and Biochemical Relevance
Disulfide Bond Dynamics
The disulfide bond in DTDM participates in redox reactions analogous to those of lipoic acid, a cofactor in mitochondrial dehydrogenase complexes . The compound’s strained ring undergoes rapid thiol-disulfide interchange with biological thiols like glutathione (GSH), enabling its role as a redox mediator . This reactivity is quantified by its reduction potential (E°'), which is comparable to lipoic acid at approximately −0.32 V .
Nucleophilic Reactions
DTDM exhibits high reactivity toward carbon nucleophiles. For instance, treatment with ethylmagnesium bromide (EtMgBr) leads to ring-opening via nucleophilic attack at the disulfide bond, generating thiolate intermediates . This reaction mirrors the behavior of enzyme-bound lipoic acid during acyl transfers in metabolic pathways .
Applications in Scientific Research
Biochemical Studies
DTDM serves as a simplified model for studying lipoic acid-dependent enzymes, such as pyruvate dehydrogenase . Its smaller size and synthetic accessibility allow researchers to probe disulfide bond mechanics without the complexity of protein environments . Recent work demonstrates its utility in elucidating the kinetics of thiol-disulfide exchange in redox signaling pathways .
Drug Delivery Systems
The compound’s ability to form reversible disulfide linkages with thiol-containing biomolecules has spurred interest in stimuli-responsive drug carriers. For example, DTDM-functionalized nanoparticles release therapeutic payloads upon exposure to intracellular GSH, leveraging the redox gradient between extracellular and intracellular environments .
Material Science
In polymer chemistry, DTDM acts as a crosslinking agent for self-healing materials. Its disulfide bonds undergo reversible cleavage under mechanical stress, enabling dynamic reorganization of polymer networks . This property is exploited in elastomers and hydrogels designed for biomedical applications .
Challenges and Future Perspectives
Research Opportunities
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Mechanistic Studies: Detailed kinetic analyses of DTDM’s thiol-disulfide exchanges could refine its use as a lipoic acid surrogate .
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Therapeutic Development: Engineering DTDM-based prodrugs that target oxidative stress pathways may offer new treatments for neurodegenerative diseases .
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Advanced Materials: Incorporating DTDM into smart polymers could yield materials with tunable mechanical properties responsive to biological stimuli .
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